molecular formula C26H20ClN3O2S B3990507 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione

Cat. No.: B3990507
M. Wt: 474.0 g/mol
InChI Key: NYZKEPSXWQDKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazoline moiety, a pyrrolidine ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the quinazoline and pyrrolidine intermediates. The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents . The pyrrolidine ring is often constructed via cyclization reactions involving amines and carbonyl compounds . The final step involves the formation of the sulfanyl linkage, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the quinazoline or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce various alkyl or aryl groups onto the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity . The sulfanyl linkage and pyrrolidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of both the quinazoline and pyrrolidine moieties, along with the sulfanyl linkage, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2S/c1-2-16-8-11-19(12-9-16)30-23(31)15-22(25(30)32)33-26-28-21-13-10-18(27)14-20(21)24(29-26)17-6-4-3-5-7-17/h3-14,22H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZKEPSXWQDKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.